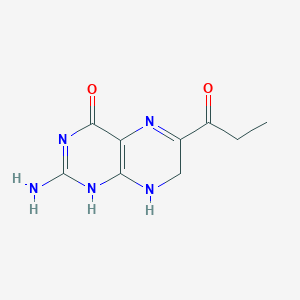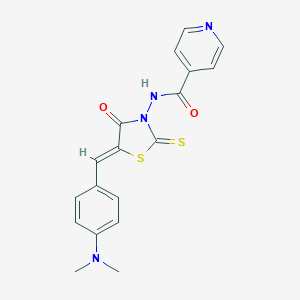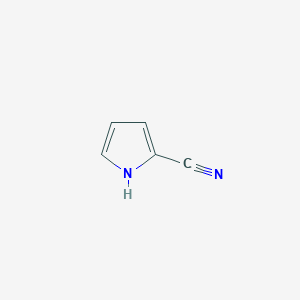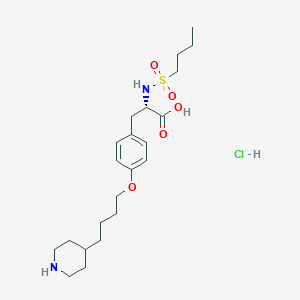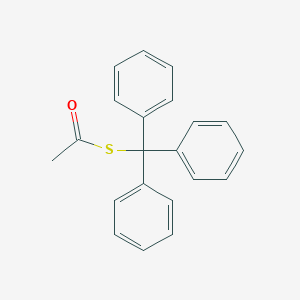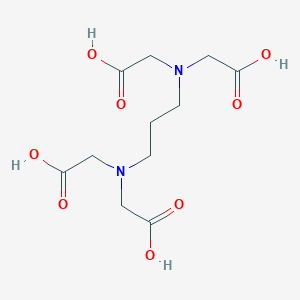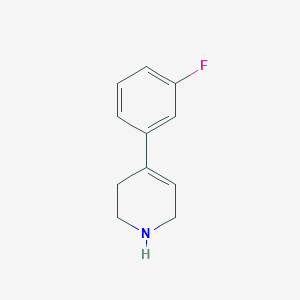
4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine
描述
4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine (3-F-4-THP) is a chemical compound that has attracted the attention of researchers due to its potential therapeutic applications. This compound belongs to the class of tetrahydropyridine derivatives, which have been found to exhibit various biological activities.
作用机制
The mechanism of action of 4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine involves its binding to dopamine D2 receptors in the brain. This binding leads to the activation of the receptor, which in turn stimulates the release of dopamine. Dopamine is a neurotransmitter that plays a key role in the regulation of movement, mood, and behavior. The activation of dopamine D2 receptors by 4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine leads to an increase in dopamine release, which can improve the symptoms of Parkinson's disease.
生化和生理效应
The biochemical and physiological effects of 4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine have been investigated in various studies. One study found that 4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine increased the release of dopamine in the striatum of rats, which is an area of the brain that is involved in the regulation of movement. Another study found that 4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine exhibited anti-inflammatory activity by inhibiting the production of inflammatory cytokines in macrophages. In addition, 4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine has been shown to exhibit anti-tumor activity by inducing apoptosis in cancer cells.
实验室实验的优点和局限性
The advantages of using 4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine in lab experiments include its high potency and selectivity for dopamine D2 receptors, which makes it a useful tool for investigating the role of dopamine in various biological processes. However, one limitation of using 4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine is its potential toxicity, which requires careful handling and monitoring in lab experiments.
未来方向
There are several future directions for the research on 4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine. One direction is the development of new drugs based on the structure of 4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine for the treatment of Parkinson's disease and other neurological disorders. Another direction is the investigation of the anti-inflammatory and anti-tumor activities of 4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine, which could lead to the development of new drugs for the treatment of cancer and other inflammatory diseases. Furthermore, the elucidation of the molecular mechanisms underlying the biological activities of 4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine could provide insights into the regulation of dopamine signaling and its role in various biological processes.
合成方法
The synthesis of 4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine involves the reaction of 3-fluorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. This reaction leads to the formation of 4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine as a yellow solid, which can be purified by recrystallization using ethanol. The purity of the compound can be confirmed using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
科学研究应用
The potential therapeutic applications of 4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine have been investigated in various scientific research studies. One of the main areas of research is the development of new drugs for the treatment of neurological disorders such as Parkinson's disease. 4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine has been found to exhibit dopamine D2 receptor agonist activity, which is a promising target for the treatment of Parkinson's disease. In addition, 4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine has been shown to possess anti-inflammatory and anti-tumor activities, which make it a potential candidate for the development of new drugs for the treatment of cancer and other inflammatory diseases.
属性
IUPAC Name |
4-(3-fluorophenyl)-1,2,3,6-tetrahydropyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-4,8,13H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILCNYFXNNQYRJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00464320 | |
| Record name | 4-(3-fluorophenyl)-1,2,3,6-tetrahydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00464320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.22 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine | |
CAS RN |
1978-60-5 | |
| Record name | 4-(3-fluorophenyl)-1,2,3,6-tetrahydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00464320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



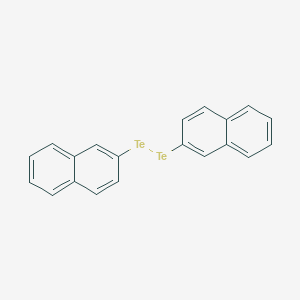


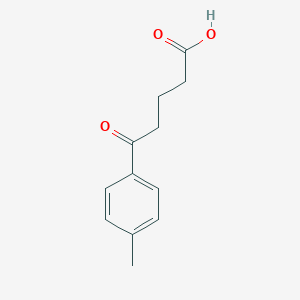
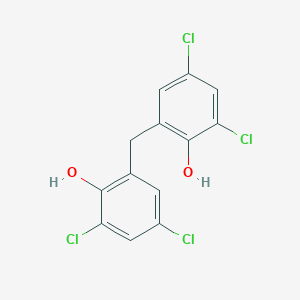
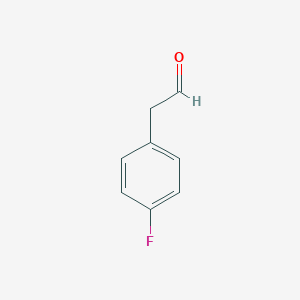
![(4aR,8aR)-1,5-Dimethyldecahydropyrazino[2,3-b]pyrazine](/img/structure/B156034.png)
